N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(19)17-11-15(16-7-4-10-20-16)18-9-8-13-5-2-3-6-14(13)18/h2-7,10,15H,8-9,11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRPCDVZQWWXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide typically involves the following steps:
Formation of the indoline moiety: This can be achieved through the reduction of indole derivatives.
Introduction of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the indoline moiety.
Substitution: Both the indoline and thiophene rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenation reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with indoline and thiophene structures are often investigated for their potential as pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.
Medicine
In medicine, this compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry
Industrially, such compounds might be used in the development of new materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is active.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Indole/Indoline Moieties
- (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide (): Structure: Contains a methyl-substituted indole core and a nitro-phenylthio group. Physicochemical Properties: Melting points range from 159–187°C, with detailed NMR and IR data confirming stereochemistry and purity . Comparison: The indoline in the target compound may enhance aromatic stacking compared to the indole here. The thiophene group in the target could improve solubility over the nitro-phenylthio substituent.
- KCH-1521 (N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide) (): Structure: Includes a benzo[d][1,3]dioxol-5-yloxy group linked to an indole-ethylcarbamoyl scaffold. Activity: Acts as a talin modulator in endothelial cells.
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide ():
2.2 Thiophene-Containing Acetamides
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Structure: Dual thiophene rings with a cyano substituent. Synthesis: Two-step process: activation of 2-(thiophen-2-yl)acetic acid to acetyl chloride, followed by coupling with 2-aminothiophene-3-carbonitrile. Comparison: The target compound’s indoline-thiophene combination may offer greater conformational rigidity compared to this dithiophene analog .
N-(3-Acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide ():
2.3 Bioactive Acetamide Derivatives
- N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (): Examples: 3a (naphthalen-1-yl), 3b (2-nitrophenyl), 3c (phenoxy). Activity: IC₅₀ values (69–87 µM) and hypoglycemic effects (19.8–25.1% blood sugar reduction).
Key Insights
- Spectroscopic Profiling: Analogues in and highlight the utility of NMR and IR for confirming acetamide and heterocyclic structures, which would apply to the target compound.
- Bioactivity Potential: The indoline and thiophene groups suggest possible interactions with enzymes or receptors, akin to ’s hypoglycemic agents or ’s talin modulators.
Biological Activity
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features an indoline moiety and a thiophene ring , which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 396.93 g/mol. This structure positions it as a candidate for further investigation in drug development, particularly in oncology and anti-inflammatory research.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects. The precise mechanism remains to be fully elucidated but is likely influenced by the compound's structural characteristics.
Anticancer Activity
Research indicates that compounds with similar indoline and thiophene structures exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.2 | Apoptosis induction |
| Compound B | K562 | 31.68 | Inhibition of Bcr-Abl kinase |
| Compound C | A549 | 0.52 | Tubulin interaction |
These findings suggest that this compound may also exhibit similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.
Anti-inflammatory Activity
Indole derivatives are often explored for their anti-inflammatory effects. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The potential for this compound to act as a COX inhibitor could be an area for future research.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the indoline and thiophene structures can significantly impact biological activity. For example:
- Substituent Variations : The introduction of electron-withdrawing groups on the thiophene ring has been shown to enhance cytotoxicity.
- Indoline Modifications : Alterations in the indoline nitrogen substituents can affect binding affinity to target proteins, influencing overall potency.
These insights highlight the importance of structural optimization in developing more effective derivatives.
Case Studies and Research Findings
Several studies have investigated compounds similar to this compound:
- Study on Indolin Derivatives : A study published in Molecules demonstrated that indolin derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window .
- Thiazole Derivatives Investigation : Research on thiazole derivatives indicated that they could induce apoptosis in cancer cell lines through mitochondrial pathways, which may also apply to the indoline-thiophene framework .
- Combinatorial Chemistry Approaches : The use of combinatorial chemistry has led to the identification of potent analogs with improved biological profiles, emphasizing the role of systematic modifications .
Q & A
Q. What are the key structural features of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide that influence its chemical reactivity and biological activity?
The compound features an indoline moiety (a bicyclic structure with a benzene fused to a pyrrolidine ring) and a thiophene ring , both connected via an ethylacetamide backbone. The indoline moiety contributes to π-π stacking interactions with biological targets, while the thiophene ring enhances electron-rich properties, facilitating redox reactions. The acetamide group provides hydrogen-bonding capability, critical for target binding . Steric hindrance from the indoline and thiophene substituents may affect reaction pathways and selectivity .
Q. What are the recommended methods for synthesizing this compound, and what critical reaction conditions must be controlled?
Synthesis typically involves:
- Step 1 : Coupling indoline and thiophene precursors via nucleophilic substitution or Pd-catalyzed cross-coupling.
- Step 2 : Acetamide formation through reaction with acetyl chloride or anhydride in the presence of a base (e.g., triethylamine). Key conditions include polar aprotic solvents (e.g., DMF, DMSO), temperature control (60–80°C), and inert atmospheres to prevent oxidation. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- HPLC : Ensures purity (>95%) by quantifying impurities .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of this compound when dealing with steric hindrance from substituents?
- Use bulky base catalysts (e.g., DBU) to reduce side reactions.
- Employ microwave-assisted synthesis to enhance reaction efficiency.
- Optimize solvent polarity (e.g., DMF > THF) to stabilize intermediates.
- Introduce protecting groups (e.g., Boc) on the indoline nitrogen to minimize steric clashes during coupling .
Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?
- Cross-validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
- Purity analysis : Verify compound integrity via HPLC and LC-MS to rule out degradation products.
- Solvent compatibility : Ensure DMSO concentrations are <0.1% to avoid cytotoxicity artifacts.
- Molecular docking : Compare binding modes in different protein conformations (e.g., X-ray vs. homology models) .
Q. How does in silico molecular docking elucidate the mechanism of action of this compound in enzyme inhibition?
Docking studies predict interactions with enzymes like 5-lipoxygenase (5-LOX) or kinases . For example:
- The thiophene ring engages in hydrophobic interactions with the enzyme’s active site.
- The acetamide group forms hydrogen bonds with catalytic residues (e.g., His/Ser).
- MD simulations refine binding free energy (ΔG) calculations, guiding SAR for improved selectivity .
Q. What challenges arise in determining the 3D structure of this compound via X-ray crystallography, and how are they addressed?
- Crystallization difficulty : Flexible ethylacetamide linker reduces crystal lattice stability.
- Solutions : Co-crystallize with protein targets, use cryo-cooling (100 K), or employ synchrotron radiation for small crystals.
- Alternative : NMR-based structure determination in solution phase .
Q. How do modifications to the acetamide moiety affect pharmacokinetics and target selectivity?
- Electron-withdrawing groups (e.g., -CF₃) increase metabolic stability by reducing CYP450 oxidation.
- Hydrophilic substituents (e.g., -OH) improve solubility but may reduce blood-brain barrier penetration.
- Bulkier groups (e.g., isopropyl) enhance selectivity for hydrophobic binding pockets in targets like kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
